chemical structure of methyl 2,4-dimethylthiophene-3-carboxylate
chemical structure of methyl 2,4-dimethylthiophene-3-carboxylate
This guide provides an in-depth technical analysis of methyl 2,4-dimethylthiophene-3-carboxylate , a specialized heterocyclic building block used in the synthesis of bioactive small molecules and agrochemicals.[1]
Executive Summary
Methyl 2,4-dimethylthiophene-3-carboxylate (CAS: 1195590-21-6 ) is a trisubstituted thiophene derivative characterized by a fully substituted carbon framework at positions 2, 3, and 4.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-inflammatory agents where the thiophene ring acts as a bioisostere for phenyl or pyridine rings. Its structural rigidity and specific substitution pattern allow for precise orientation of pharmacophores in protein binding pockets.
Chemical Identity & Physicochemical Properties
The compound is a lipophilic ester that typically appears as a colorless to pale yellow liquid or low-melting solid, depending on purity and ambient conditions.
| Property | Data |
| IUPAC Name | Methyl 2,4-dimethylthiophene-3-carboxylate |
| CAS Number | 1195590-21-6 |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| SMILES | COC(=O)C1=C(C)SC=C1C |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~91–95 °C (at reduced pressure, est.)[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizers |
Structural Analysis & Electronic Properties
Substituent Effects
The thiophene ring is electron-rich, but the methoxycarbonyl group at C3 acts as an electron-withdrawing group (EWG), reducing the electron density of the ring and making it less susceptible to oxidative degradation compared to unsubstituted thiophenes.
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C2-Methyl: Provides steric bulk and electron donation (+I effect) adjacent to the sulfur, stabilizing the ring against electrophilic attack at the alpha position.
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C4-Methyl: Sterically hinders the beta-position and influences the conformation of substituents at C3.[1]
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C3-Ester: The carbonyl oxygen can participate in hydrogen bonding interactions within active sites, while the methyl ester serves as a masking group for the carboxylic acid (a potential warhead or solubilizing group).
Geometry
The molecule is planar. The steric repulsion between the C2-methyl and C3-ester groups forces the carbonyl group to rotate slightly out of plane, which can be exploited in atropisomeric drug design or to lock specific conformations in receptor docking.
Synthesis Protocols
The synthesis of methyl 2,4-dimethylthiophene-3-carboxylate is most efficiently achieved via the Fiesselmann Thiophene Synthesis or a modified Gewald-type condensation .[1] The protocol below describes the condensation of a
Method A: Cyclization of Methyl Acetoacetate and Mercaptoacetone
This method is preferred for its atom economy and the availability of reagents. It involves the reaction of methyl acetoacetate with 2-mercaptoacetone (generated in situ from chloroacetone and NaSH) under acidic conditions.
Reagents:
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Methyl acetoacetate (1.0 eq)
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Chloroacetone (1.1 eq)
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Sodium hydrosulfide (NaSH) or Thiourea (1.1 eq)
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Catalyst: HCl or ZnCl₂[1]
Step-by-Step Protocol:
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Preparation of Mercapto Species: In a reactor, dissolve chloroacetone (1.1 eq) in methanol at 0°C. Slowly add NaSH (1.1 eq) to generate 2-mercaptoacetone in situ. Stir for 30 minutes.
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Condensation: Add methyl acetoacetate (1.0 eq) to the reaction mixture.
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Cyclization: Introduce dry HCl gas or a Lewis acid catalyst (ZnCl₂, 10 mol%) to promote dehydration and cyclization.
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Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor consumption of the keto-ester by TLC (Hexane:EtOAc 4:1).
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Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with water and extract with dichloromethane (3x).
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Purification: Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 1: The condensation pathway utilizes a mercapto-ketone intermediate to form the thiophene ring via dehydration.[1]
Spectroscopic Characterization
Validation of the structure is performed using Nuclear Magnetic Resonance (NMR). The absence of the C2 and C4 protons and the presence of specific methyl signals confirm the substitution pattern.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 6.60 – 6.70 | Singlet (s) | 1H | C5-H | The only aromatic proton; shift is typical for thiophene alpha-protons.[1] |
| 3.80 – 3.85 | Singlet (s) | 3H | OCH₃ | Characteristic methyl ester singlet. |
| 2.55 – 2.65 | Singlet (s) | 3H | C2-CH₃ | Deshielded due to proximity to Sulfur and the C3-Ester. |
| 2.10 – 2.20 | Singlet (s) | 3H | C4-CH₃ | Slightly more shielded than the C2-methyl. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Carbonyl (C=O): ~165.0 ppm
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Aromatic Quaternary (C2, C3, C4): ~145.0, 130.0, 135.0 ppm
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Aromatic Methine (C5): ~120.0 ppm
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Methoxy (OCH₃): ~51.5 ppm
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Alkyl Methyls: ~15.5 ppm (C2-Me), ~13.5 ppm (C4-Me)[1]
Applications in Drug Discovery
Methyl 2,4-dimethylthiophene-3-carboxylate acts as a versatile "scaffold-hopper" for phenyl rings in drug design.[1]
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Kinase Inhibition: The 2,4-dimethyl substitution pattern locks the thiophene in a specific conformation when bound to ATP-binding sites, often improving selectivity over unsubstituted analogs.
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Fragment-Based Design: The ester group can be hydrolyzed to the carboxylic acid (CAS: 4651-93-8 derivative), which serves as a handle for amide coupling to create diverse libraries.[1]
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Bioisosterism: Used to replace unstable furan or metabolically liable phenyl rings to improve metabolic stability (t1/2) and reduce CYP450 inhibition.
Workflow: Derivatization for Library Generation
Figure 2: The methyl ester serves as a gateway to carboxylic acids (for amides) and alcohols (for ethers), enabling rapid library expansion.
References
-
Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for substituted thiophenes).
-
Sabnis, R. W. (2008).[4] "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Sulfur Chemistry, 29, 35-37. Link
-
BLD Pharm. (2024). "Product Analysis: Methyl 2,4-dimethylthiophene-3-carboxylate (CAS 1195590-21-6)." Link
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Organic Syntheses. (1945). "2,4-Dimethylthiazole (Analogous Thiophene Chemistry)." Org.[5] Synth., 25,[2] 35. Link
Sources
- 1. 22913-26-4|Methyl thiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
